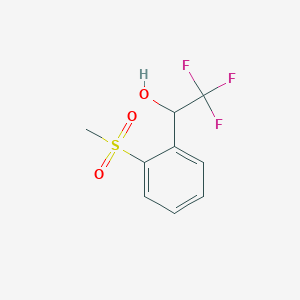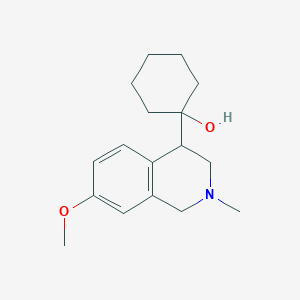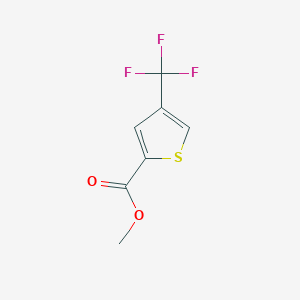![molecular formula C14H12ClNO3 B11716462 4-[(1E)-2-(4-Chlorophenyl)-1-(hydroxyimino)ethyl]benzene-1,3-diol](/img/structure/B11716462.png)
4-[(1E)-2-(4-Chlorophenyl)-1-(hydroxyimino)ethyl]benzene-1,3-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(1E)-2-(4-Chlorphenyl)-1-(hydroxyimino)ethyl]benzol-1,3-diol ist eine organische Verbindung, die sich durch ihre einzigartige Struktur auszeichnet, die eine Chlorphenylgruppe, eine Hydroxyiminogruppe und eine Benzol-1,3-diol-Einheit umfasst.
Vorbereitungsmethoden
Die Synthese von 4-[(1E)-2-(4-Chlorphenyl)-1-(hydroxyimino)ethyl]benzol-1,3-diol beinhaltet typischerweise die Reaktion von 4-Chlorbenzaldehyd mit 1,3-Dihydroxybenzol in Gegenwart eines geeigneten Katalysators. Die Reaktionsbedingungen umfassen häufig die Verwendung von Lösungsmitteln wie Ethanol oder Methanol und können eine Erwärmung zur Förderung der Reaktion erfordern. Industrielle Produktionsmethoden können ähnliche Synthesewege umfassen, jedoch in größerem Maßstab, wobei die Ausbeute und Reinheit optimiert werden .
Chemische Reaktionsanalyse
4-[(1E)-2-(4-Chlorphenyl)-1-(hydroxyimino)ethyl]benzol-1,3-diol unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Verbindung kann zu Chinonen oder anderen oxidierten Derivaten oxidiert werden.
Reduktion: Reduktionsreaktionen können die Hydroxyiminogruppe in eine Aminogruppe umwandeln.
Substitution: Die aromatischen Ringe in der Verbindung können elektrophile aromatische Substitutionsreaktionen eingehen. Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und Elektrophile für Substitutionsreaktionen.
Wissenschaftliche Forschungsanwendungen
4-[(1E)-2-(4-Chlorphenyl)-1-(hydroxyimino)ethyl]benzol-1,3-diol hat verschiedene wissenschaftliche Forschungsanwendungen:
Chemie: Es wird als Baustein bei der Synthese komplexerer organischer Moleküle verwendet.
Biologie: Die Verbindung wurde auf ihre möglichen biologischen Aktivitäten untersucht, darunter antimikrobielle und entzündungshemmende Eigenschaften.
Wirkmechanismus
Der Wirkmechanismus von 4-[(1E)-2-(4-Chlorphenyl)-1-(hydroxyimino)ethyl]benzol-1,3-diol beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Beispielsweise inhibiert es bei der Behandlung von Gicht die Xanthinoxidase, wodurch die Produktion von Harnsäure reduziert wird, und blockiert die Aktivierung des NLRP3-Inflammasoms, wodurch die Entzündung reduziert wird . Zu den beteiligten Wegen gehören die Hemmung der Enzymaktivität und die Modulation von Entzündungsreaktionen.
Analyse Chemischer Reaktionen
4-[(1E)-2-(4-Chlorophenyl)-1-(hydroxyimino)ethyl]benzene-1,3-diol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydroxyimino group to an amine group.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions.
Wissenschaftliche Forschungsanwendungen
4-[(1E)-2-(4-Chlorophenyl)-1-(hydroxyimino)ethyl]benzene-1,3-diol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Wirkmechanismus
The mechanism of action of 4-[(1E)-2-(4-Chlorophenyl)-1-(hydroxyimino)ethyl]benzene-1,3-diol involves its interaction with specific molecular targets. For example, in the treatment of gout, it inhibits xanthine oxidase, reducing the production of uric acid, and blocks the activation of the NLRP3 inflammasome, thereby reducing inflammation . The pathways involved include the inhibition of enzyme activity and modulation of inflammatory responses.
Vergleich Mit ähnlichen Verbindungen
Zu den Verbindungen, die 4-[(1E)-2-(4-Chlorphenyl)-1-(hydroxyimino)ethyl]benzol-1,3-diol ähneln, gehören:
4-(2-(4-chlorphenyl)-1-((4-chlorphenyl)amino)ethyl)benzol-1,3-diol: Diese Verbindung hat ebenfalls potenzielle therapeutische Anwendungen bei Gicht und weist strukturelle Ähnlichkeiten auf.
1-[(1E)-2-(4-chlorphenyl)ethenyl]sulfonyl]-4-[(1-(4-pyridinyl)-4-piperidinyl)methyl]piperazin: Eine weitere Verbindung mit einer Chlorphenylgruppe, die in verschiedenen therapeutischen Kontexten eingesetzt wird.
Die Einzigartigkeit von 4-[(1E)-2-(4-Chlorphenyl)-1-(hydroxyimino)ethyl]benzol-1,3-diol liegt in seiner dualen inhibitorischen Wirkung auf Xanthinoxidase und NLRP3-Inflammasom, was es zu einem vielversprechenden Kandidaten für die Behandlung von entzündlichen Erkrankungen wie Gicht macht .
Eigenschaften
Molekularformel |
C14H12ClNO3 |
|---|---|
Molekulargewicht |
277.70 g/mol |
IUPAC-Name |
4-[(Z)-C-[(4-chlorophenyl)methyl]-N-hydroxycarbonimidoyl]benzene-1,3-diol |
InChI |
InChI=1S/C14H12ClNO3/c15-10-3-1-9(2-4-10)7-13(16-19)12-6-5-11(17)8-14(12)18/h1-6,8,17-19H,7H2/b16-13- |
InChI-Schlüssel |
ITLXUOJUJUPZTB-SSZFMOIBSA-N |
Isomerische SMILES |
C1=CC(=CC=C1C/C(=N/O)/C2=C(C=C(C=C2)O)O)Cl |
Kanonische SMILES |
C1=CC(=CC=C1CC(=NO)C2=C(C=C(C=C2)O)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Iodo-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B11716379.png)

![4-Chloro-[1]benzofuro[2,3-d]pyridazine](/img/structure/B11716395.png)


![(E)-4-[(2-Tetrahydropyranyl)oxy]-2-nonen-1-ol](/img/structure/B11716426.png)

![3-[3-(Trifluoromethyl)phenyl]-1,2,5-oxadiazole](/img/structure/B11716442.png)


![1-(4-Ethylphenyl)-3-[(3-hydroxyphenyl)amino]prop-2-en-1-one](/img/structure/B11716449.png)
![5-Chloro-1-[(4-methoxyphenyl)methyl]-3-methylpyrazin-2-one](/img/structure/B11716452.png)
![2-{5-[(4-Chlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B11716463.png)

